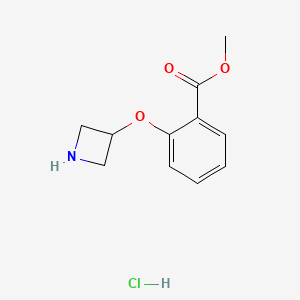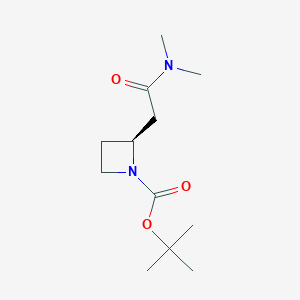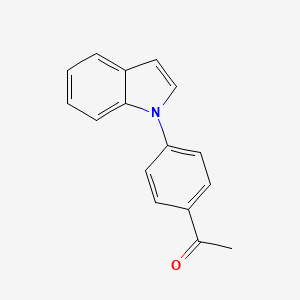
4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 4th position, a trifluoromethyl group at the 7th position, and a carbonitrile group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyquinoline and trifluoromethyl-containing reagents.
Formation of Intermediate: The intermediate compound is formed by introducing the trifluoromethyl group at the 7th position of the quinoline ring. This can be achieved through electrophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Introduction of Carbonitrile Group: The carbonitrile group is introduced at the 3rd position through nucleophilic substitution reactions. Common reagents for this step include cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors, automated synthesis, and efficient purification methods to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonitrile group can be reduced to form an amine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives
科学的研究の応用
4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile involves its interaction with various molecular targets:
Molecular Targets: It inhibits enzymes such as topoisomerase and protein kinases, which are crucial for cell proliferation and survival.
Pathways Involved: The compound interferes with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Lacks the carbonitrile group but shares similar biological activities.
4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, with similar chemical reactivity.
Uniqueness
4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile is unique due to the presence of the carbonitrile group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for the development of new pharmaceuticals and materials .
特性
分子式 |
C11H5F3N2O |
|---|---|
分子量 |
238.16 g/mol |
IUPAC名 |
4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2O/c12-11(13,14)7-1-2-8-9(3-7)16-5-6(4-15)10(8)17/h1-3,5H,(H,16,17) |
InChIキー |
FQSYDALUENXBFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


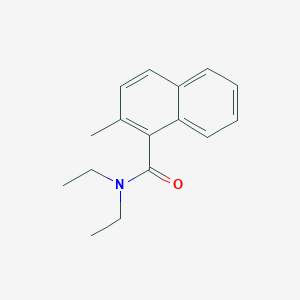

![8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11871658.png)
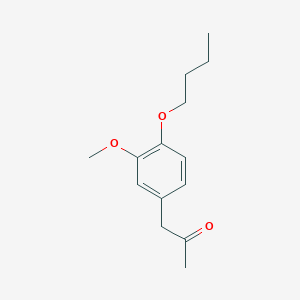
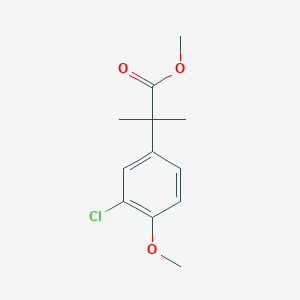
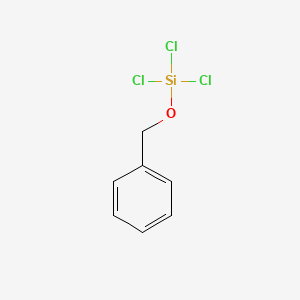
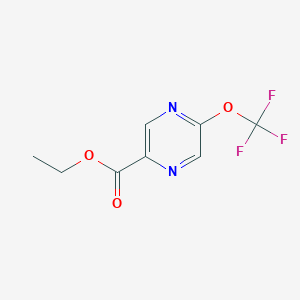



![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)
